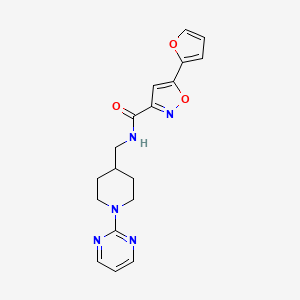

5-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c24-17(14-11-16(26-22-14)15-3-1-10-25-15)21-12-13-4-8-23(9-5-13)18-19-6-2-7-20-18/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTZZHZEBCHDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, identified by its CAS number 1235615-71-0, is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 353.4 g/mol. The structure includes a furan ring, a pyrimidine-piperidine moiety, and an isoxazole carboxamide group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₃ |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1235615-71-0 |

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with isoxazole intermediates followed by the introduction of the piperidine and pyrimidine groups. This multi-step synthetic pathway is critical for ensuring the desired biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related isoxazole derivatives have shown potent activity against various human tumor cell lines, with IC50 values ranging from 17.4 to 20.5 µg/mL, indicating their potential as anticancer agents .

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Isoxazole derivatives have been reported to interfere with FLT3 kinase activity, which is crucial in hematological malignancies such as acute myeloid leukemia (AML) .

Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit specific kinases associated with cancer progression. For example, similar compounds have shown selectivity against FLT3 with IC50 values around 106 nM . This suggests that the compound could be a candidate for targeted cancer therapies.

Case Study 1: Anticancer Efficacy

A study involving a series of isoxazole derivatives revealed that those incorporating piperidine structures exhibited enhanced anticancer efficacy. The compound's structural features allow for effective binding to target enzymes involved in cancer cell proliferation .

Case Study 2: Selectivity Profiles

Research has highlighted the selectivity profiles of related compounds against various protein kinases. For instance, certain derivatives demonstrated significant selectivity over cKit and FMS kinases, reinforcing the potential for developing targeted therapies with reduced side effects .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide exhibit significant activity against various cancer cell lines. For instance, studies on related compounds have shown that they can act as selective inhibitors of phosphatidylinositol 3-kinases (PI3Ks), which are critical in cancer signaling pathways .

Table 1: Anticancer Activity of Related Compounds

Neuroprotective Effects

The compound may also have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism involves antagonism at adenosine A2A receptors, which has been shown to mitigate neuroinflammation and promote neuronal survival .

Table 2: Neuroprotective Activity of Related Compounds

| Compound Name | Disease Model | Effectiveness | Reference |

|---|---|---|---|

| Compound D | Alzheimer's | Significant | |

| Compound E | Parkinson's | Moderate |

Case Study on Anticancer Activity

In a recent study, a derivative of the compound was tested against several cancer cell lines, demonstrating potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics . The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study on Neuroprotection

Another investigation focused on the neuroprotective properties of similar compounds in animal models of neurodegeneration, which showed promising results in reducing cognitive decline and improving motor functions . These findings suggest that targeting adenosine receptors could be a viable strategy for treating neurodegenerative diseases.

Comparison with Similar Compounds

Heterocyclic Core Modifications

- Thiophene vs. Furan : Replacing furan with thiophene (as in N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide ) introduces sulfur, which may enhance lipophilicity and alter electronic properties. This could influence binding to hydrophobic enzyme pockets.

- Pyrimidinyl-Piperidine vs. Pyrimidinyl-Triazole : The pyrimidinyl-piperidine group in the target compound contrasts with pyrimidinyl-triazole in pesticidal derivatives . Piperidine’s flexibility may favor conformational adaptation in enzyme binding, while triazole’s rigidity could optimize pesticidal target engagement.

Carboxamide Linker Variations

Molecular Weight and Bioavailability

- However, the pyrimidinyl-piperidine group may improve target specificity in neurological applications.

Research Findings from Analog Studies

Crystallographic Studies : Fragment-based screening of N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide revealed stable hydrogen bonds with FAD-dependent oxidoreductases, suggesting isoxazole-carboxamides as viable enzyme inhibitors .

Pesticidal Activity : Pyrimidinyl-triazole derivatives (e.g., N-(cyclopropylmethyl)-5-(methylsulfonyl)-heterocycl amides) demonstrated broad-spectrum pesticidal efficacy, attributed to sulfonyl groups enhancing electrophilic reactivity .

Structural Characterization : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide exhibited planar geometry in crystal structures, with thiazole participation in π-stacking interactions .

Q & A

Q. What synthetic strategies are optimal for preparing 5-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically required, involving:

Core assembly : Formation of the isoxazole ring via cyclization of β-diketones or nitrile oxides with alkynes .

Piperidine functionalization : Introduction of the pyrimidin-2-yl group to the piperidine ring using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Amide coupling : Final assembly via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoxazole-3-carboxylic acid and the piperidine-methylamine intermediate .

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalytic systems (e.g., Pd catalysts for coupling steps). Purity is enhanced via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry of the isoxazole and pyrimidine rings .

- HRMS : High-resolution mass spectrometry for molecular weight validation .

- Purity assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- Elemental analysis : Carbon/hydrogen/nitrogen ratios to confirm stoichiometry .

Q. How does the compound’s structural hybridity (furan, isoxazole, pyrimidine-piperidine) influence its physicochemical properties?

- Methodological Answer :

- Solubility : The polar pyrimidine-piperidine moiety enhances aqueous solubility, while the hydrophobic furan/isoxazole groups affect logP values. Use shake-flask methods or computational tools (e.g., ACD/Labs) to measure partition coefficients .

- Stability : Assess hydrolytic stability of the amide bond under varying pH (e.g., 1.2–7.4) via accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s biological activity?

- Methodological Answer :

- Analog synthesis : Modify substituents systematically (e.g., replace furan with thiophene, vary pyrimidine substituents) .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

- Data analysis : Use multivariate regression (e.g., CoMFA) to map substituent effects to potency .

Q. How can computational modeling predict target engagement and optimize binding affinity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (pyrimidine N1 with catalytic lysine) and π-π stacking (furan with hydrophobic pockets) .

- MD simulations : Run 100-ns simulations in explicit solvent to assess binding mode stability and identify key residues for mutagenesis validation .

Q. How should researchers resolve contradictions in biological data between this compound and structural analogs?

- Methodological Answer :

- Comparative profiling : Test all analogs under identical assay conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

- Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify unintended interactions explaining divergent results .

- Structural analysis : Compare X-ray co-crystal structures (if available) to pinpoint steric/electronic differences in binding pockets .

Q. What experimental designs are suitable for assessing metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using fragmentation patterns .

- In vivo PK : Administer IV/PO doses in rodent models, collect plasma at timed intervals, and calculate AUC, Cₘₐₓ, and t₁/₂. Compare bioavailability to prioritize lead candidates .

Q. How can researchers optimize synthetic yield while minimizing side reactions in large-scale preparations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.